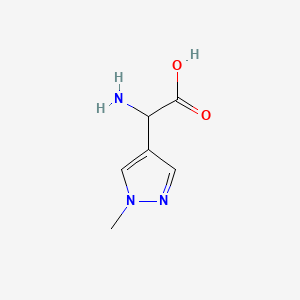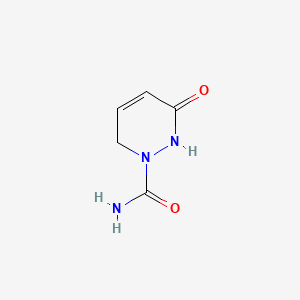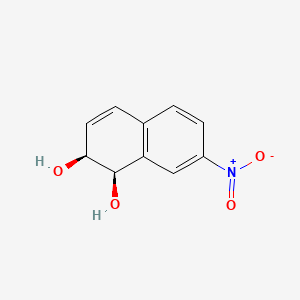
AC-Gly-arg-gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“AC-Gly-arg-gly-NH2” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have many functions in organisms. For example, some peptides act as hormones, some as neurotransmitters, and some as natural pain relievers .
Synthesis Analysis
The synthesis of peptides like “AC-Gly-arg-gly-NH2” typically involves techniques such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step, one amino acid at a time. The process starts from the C-terminus and proceeds towards the N-terminus .
Molecular Structure Analysis
The molecular structure of a peptide like “AC-Gly-arg-gly-NH2” is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can adopt different conformations depending on factors like pH, temperature, and solvent conditions .
Chemical Reactions Analysis
Peptides like “AC-Gly-arg-gly-NH2” can undergo various chemical reactions. For example, they can react with other molecules to form larger structures, or they can be broken down into their constituent amino acids. The exact reactions that a peptide undergoes depend on its specific sequence of amino acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide like “AC-Gly-arg-gly-NH2” are determined by its specific sequence of amino acids. For example, the peptide’s solubility, stability, and reactivity can all be influenced by the nature of its amino acids .
科学的研究の応用
High-Pressure NMR Spectroscopy
High-pressure nuclear magnetic resonance (HP-NMR) spectroscopy: is an advanced technique for studying the conformational equilibria of proteins. The peptide Ac-Gly-Gly-X-Ala-NH2, where X represents any of the 20 canonical amino acids, is used as a model to investigate the amide proton and nitrogen chemical shifts under varying pressures . This application is crucial for understanding the thermodynamic behavior and structural changes in proteins, which can influence NMR parameters, particularly chemical shifts.
Antioxidant Activity
Peptides like AC-Gly-arg-gly-NH2 are studied for their potential antioxidant properties . Antioxidant peptides can bind to other peptides in the vascular system to inhibit enzyme activities that contribute to oxidative stress . This application is significant in food science, pharmaceuticals, and cosmetics, where controlling oxidative processes is essential for product stability and health benefits.
Analgesic Drug Development
The structure of AC-Gly-arg-gly-NH2 is similar to natural peptides, which makes it a candidate for developing analgesic drugs . Its interaction with opioid receptors and the subsequent desensitization process is analogous to those of endogenous peptides, suggesting its potential use in pain management .
Molecular Mechanism Studies
The peptide’s interaction with various cellular components can elucidate molecular mechanisms underlying biological processes. For example, understanding how antioxidant peptides affect signaling pathways can provide insights into cellular defense mechanisms against oxidative damage .
作用機序
Target of Action
The primary target of AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioid peptides and opioid drugs .
Mode of Action
Taphalgin interacts with the μ-opioid receptor, triggering a series of intracellular events . The interaction is presumed to lead to the desensitization of the receptor, similar to the action of endogenous peptides . This interaction and subsequent desensitization inhibit the transmission of pain signals, thereby producing an analgesic effect .
Biochemical Pathways
The interaction of Taphalgin with the μ-opioid receptor initiates a cascade of biochemical events. The receptor’s activation inhibits adenylate cyclase, decreasing the concentration of cyclic AMP. This leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. Concurrently, the activation of the receptor also closes voltage-gated calcium channels, inhibiting the release of neurotransmitters such as substance P and calcitonin gene-related peptide. These actions collectively result in analgesia .
Result of Action
Taphalgin has been shown to have a potent analgesic effect. In a tail-flick test in mice, a single subcutaneous injection of Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect increased as the dose of Taphalgin increased from 0.5 to 1.5 and 4.5 mg/kg .
Safety and Hazards
将来の方向性
The study of peptides like “AC-Gly-arg-gly-NH2” is a rapidly evolving field, with many potential applications in areas like drug discovery, diagnostics, and biotechnology. Future research will likely focus on understanding the biological functions of these peptides, improving methods for their synthesis and characterization, and exploring their potential uses .
特性
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGGXCZHOKQED-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Gly-arg-gly-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Diazabicyclo[5.2.0]nonane](/img/structure/B574813.png)
![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/no-structure.png)







